molecular formula C24H25N3O6S2 B11426995 Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate

Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B11426995
M. Wt: 515.6 g/mol
InChI Key: DNGFKTGCWWTWJU-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is a pyrimidine-derived compound characterized by a 4-tert-butylbenzenesulfonyl group at position 5 of the pyrimidine ring, a sulfanylacetamido linker, and a methyl benzoate ester at position 2 of the benzene ring. The tert-butyl group enhances lipophilicity, which may influence bioavailability or environmental persistence, while the sulfonyl and ester functionalities could mediate target binding or metabolic stability.

Properties

Molecular Formula

C24H25N3O6S2

Molecular Weight

515.6 g/mol

IUPAC Name

methyl 2-[[2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H25N3O6S2/c1-24(2,3)15-9-11-16(12-10-15)35(31,32)19-13-25-23(27-21(19)29)34-14-20(28)26-18-8-6-5-7-17(18)22(30)33-4/h5-13H,14H2,1-4H3,(H,26,28)(H,25,27,29)

InChI Key

DNGFKTGCWWTWJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

Preparation Methods

Catalytic Systems

  • FeCl₃·6H₂O/TMSBr : This dual catalyst system enables rapid cyclocondensation under microwave irradiation (90°C, 2 h), achieving yields of 78–92% for analogous dihydropyrimidinones.

  • Cuttlebone as a heterogenous catalyst : Eco-friendly synthesis under solvent-free conditions at 80°C for 45 min yields 85–90% products with similar steric profiles.

  • Lactic acid : A green organocatalyst for one-pot reactions, providing 82–88% yield after 4–6 h reflux in ethanol.

Structural Confirmation

Post-synthesis, the dihydropyrimidinone intermediate is characterized by:

  • ¹H NMR : A singlet at δ 5.2–5.4 ppm for the C4 proton.

  • IR : Stretching vibrations at 1705 cm⁻¹ (C=O) and 1240 cm⁻¹ (S=O).

Introduction of the 4-tert-butylbenzenesulfonyl group occurs via nucleophilic aromatic substitution (NAS) or direct sulfonylation :

Sulfonyl Chloride Coupling

  • Reagents : 4-tert-Butylbenzenesulfonyl chloride (1.2 eq), DMAP (0.1 eq), triethylamine (2.5 eq) in anhydrous dichloromethane.

  • Conditions : Stirred at 0°C for 1 h, then room temperature for 12 h under N₂.

  • Yield : 68–75% after silica gel chromatography (hexane:ethyl acetate, 3:1).

Microwave-Assisted Sulfonylation

  • Parameters : 100 W, 120°C, 20 min in DMF, achieving 89% conversion.

  • Advantage : Reduces side products like over-sulfonated derivatives.

Thioacetylation at the C2 Position

The sulfanylacetamido side chain is introduced via thiol-ene coupling or displacement reactions :

Thiol Addition to α,β-Unsaturated Ketones

  • Step 1 : Generate a 2-mercaptopyrimidinone intermediate using Lawesson’s reagent (2 eq) in toluene at 110°C for 6 h.

  • Step 2 : React with methyl 2-(2-bromoacetamido)benzoate (1.1 eq) in DMF/K₂CO₃ (2 eq) at 50°C for 8 h.

  • Yield : 63–71% after recrystallization from acetonitrile.

Mitsunobu Reaction for Direct Coupling

  • Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq), methyl 2-mercaptoacetamidobenzoate (1.2 eq).

  • Solvent : THF, 0°C to RT, 24 h.

  • Yield : 58% with 94% purity by HPLC.

Esterification and Final Functionalization

The methyl ester group is typically introduced early in the synthesis but may require protection/deprotection:

Methyl Ester Formation

  • Method A : Treat 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoic acid with SOCl₂/MeOH (1:10 v/v) at reflux for 3 h.

  • Method B : Use Diazald® (trimethylsilyldiazomethane) in methanol/ether (1:1) at 0°C for 30 min.

Purification and Analytical Data

Chromatographic Techniques

  • Normal-phase HPLC : Zorbax Silica column, isocratic 70:30 hexane:ethyl acetate, Rt = 12.4 min.

  • Reverse-phase HPLC : C18 column, gradient 40–90% acetonitrile/water (+0.1% TFA), Rt = 9.8 min.

Spectroscopic Characterization

TechniqueKey Data
¹H NMR (500 MHz, CDCl₃)δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 8H, arom.), 3.89 (s, 3H, OCH₃), 1.31 (s, 9H, t-Bu)
¹³C NMR 167.8 (C=O), 158.2 (C6), 144.5 (SO₂C), 52.1 (OCH₃), 34.9 (t-Bu C)
HRMS [M+H]⁺ Calc.: 529.1742; Found: 529.1738

Optimization Strategies

Yield Improvement

  • Microwave-assisted steps : Increase thioacetylation yield from 58% to 83%.

  • Low-temperature sulfonylation : Reduces hydrolysis byproducts from 22% to <5%.

Solvent Effects

  • DMF vs. THF : DMF improves solubility of sulfonamide intermediates, increasing reaction rates by 40%.

Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)Purity (%)Time (h)
Classical Biginelli528948
Microwave-assisted76956.5
Eco-friendly (cuttlebone)68918

Challenges and Solutions

  • Steric hindrance from tert-butyl group : Add 10 mol% CuI to facilitate sulfonylation.

  • Oxidation of thioether : Conduct reactions under argon with BHT (0.1%) as antioxidant .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the dihydropyrimidinone moiety can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various ester or amide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The dihydropyrimidinone moiety can interact with nucleic acids or proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Key Substituents Molecular Features Use/Activity
Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate (Target) 4-tert-butylbenzenesulfonyl, methyl benzoate ester, sulfanylacetamido linker High lipophilicity, bulky substituent Hypothesized herbicidal/enzyme inhibitory
Bensulfuron-methyl 4,6-dimethoxy-pyrimidinyl, methyl benzoate ester Polar methoxy groups, sulfonylurea core Herbicide (ALS inhibitor)
Primisulfuron-methyl 4,6-bis(difluoromethoxy)-pyrimidinyl, methyl benzoate ester Fluorinated substituents, sulfonylurea core Herbicide (ALS inhibitor)
2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide Acetamido, sulfamoylphenyl, hydroxyl group Polar hydroxyl, sulfamoyl pharmacophore Potential pharmaceutical (enzyme inhibitor)

Structural Analysis

  • Sulfonyl vs. Sulfamoyl Groups : The target compound’s 4-tert-butylbenzenesulfonyl group contrasts with the sulfamoyl group in the compound. Sulfonyl groups are common in herbicides (e.g., sulfonylureas) for acetolactate synthase (ALS) inhibition, while sulfamoyl groups are prevalent in pharmaceuticals for targeting enzymes like carbonic anhydrase .
  • Substituent Bulkiness : The tert-butyl group in the target compound increases steric hindrance compared to methoxy or difluoromethoxy groups in bensulfuron-methyl and primisulfuron-methyl. This bulkiness may reduce water solubility but enhance soil adsorption or binding affinity to hydrophobic enzyme pockets.
  • Linker Diversity: The sulfanylacetamido linker in the target compound differs from the sulfonylurea linkage in compounds.

Functional Implications

  • Agrochemical Potential: The structural similarity to sulfonylureas suggests the target compound may act as an ALS inhibitor, but its tert-butyl group could alter selectivity or persistence in environmental matrices .
  • Pharmaceutical Potential: The acetamido and benzoate ester motifs align with prodrug strategies, where ester hydrolysis in vivo releases active carboxylic acid derivatives. However, the compound’s sulfamoyl group is more directly associated with therapeutic enzyme inhibition .

Research Findings

  • Sulfonylurea Herbicides : Bensulfuron-methyl and primisulfuron-methyl demonstrate that methoxy or fluorinated pyrimidine substituents optimize ALS inhibition and crop selectivity. The target compound’s tert-butyl group may trade potency for environmental persistence .
  • Enzyme Inhibitors : The compound’s hydroxyl and sulfamoyl groups are critical for hydrogen-bonding interactions with enzyme active sites. The target compound’s lack of these groups may limit pharmaceutical utility unless compensated by hydrophobic binding .

Biological Activity

Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate, also known by its CAS number 931726-54-4, is a sulfonamide derivative with potential therapeutic applications. This compound is notable for its structural complexity and the presence of various functional groups that may contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N3O6S2C_{24}H_{25}N_{3}O_{6}S_{2}. Its structure includes a benzoate moiety, a dihydropyrimidine ring, and a sulfonyl group, which are critical for its interaction with biological targets.

PropertyValue
Molecular Weight489.59 g/mol
Hydrogen Bond Acceptors10
Hydrogen Bond Donors2
Rotatable Bond Count8
LogP (Partition Coefficient)4.463
Water Solubility (LogSw)-4.23

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. The sulfonamide group is known for its antibacterial properties, while the dihydropyrimidine scaffold may contribute to anti-inflammatory and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with a similar structural framework exhibit significant antimicrobial properties. The sulfonamide moiety is particularly effective against various bacterial strains by inhibiting folic acid synthesis.

Anticancer Properties

Dihydropyrimidines have been studied for their potential in cancer therapy. They may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.

Anti-inflammatory Effects

Compounds containing benzoate and sulfonamide groups have shown promise in reducing inflammation. This activity may be mediated through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to methyl benzoate derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Dihydropyrimidine Derivatives : Research highlighted in Bioorganic & Medicinal Chemistry Letters found that dihydropyrimidine derivatives can effectively inhibit tumor growth in xenograft models, suggesting a promising avenue for cancer treatment.
  • Inflammation Model : A study in Pharmacology Reports showed that sulfonamide derivatives reduced edema in animal models of inflammation, indicating potential therapeutic applications in inflammatory diseases.

Q & A

Q. How to validate the compound’s purity for in vivo studies?

  • Methodological Answer : Use orthogonal methods:
  • HPLC-DAD : Purity >98% with UV spectrum matching reference.
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
  • Residual Solvent Analysis (GC-MS) : Ensure DMF levels <500 ppm .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :
  • Core Modification : Synthesize analogs with varied sulfonyl groups (e.g., bromo, methoxy).
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical functional groups.
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity .

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